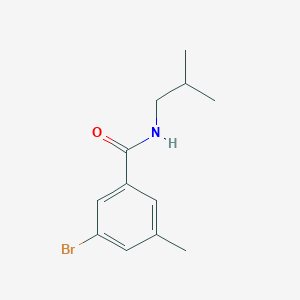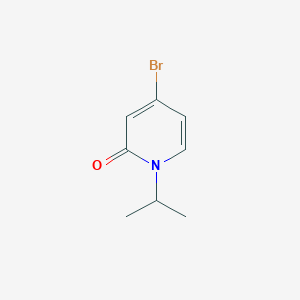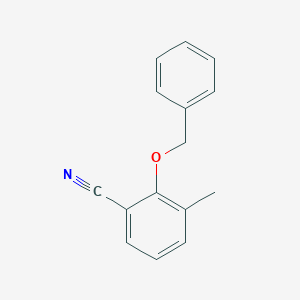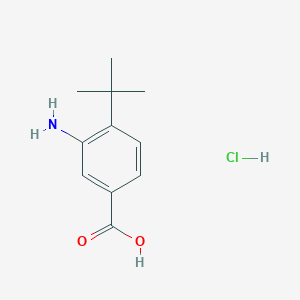
3-アミノ-4-(tert-ブチル)安息香酸塩酸塩
説明
3-Amino-4-(tert-butyl)benzoic acid hydrochloride is a chemical compound with the CAS Number: 91246-68-3 . It has a molecular weight of 229.71 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Amino-4-(tert-butyl)benzoic acid hydrochloride is1S/C11H15NO2.ClH/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12;/h4-6H,12H2,1-3H3,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
3-Amino-4-(tert-butyl)benzoic acid hydrochloride is a solid compound . It has a molecular weight of 229.71 .科学的研究の応用
製薬研究
この化合物は、パラアミノ安息香酸 (PABA) と構造が類似しているため、さまざまな医薬品の合成に利用されています。 PABA誘導体は、局所麻酔薬、抗結核薬、抗けいれん薬、抗腫瘍効果など、多様な治療効果を示しています 。 tert-ブチル基は、追加の親油性を付与し、誘導体の薬物動態を変化させる可能性があります。
化学合成
化学合成では、この化合物はより複雑な分子のビルディングブロックとして役立ちます。 そのベンジル位は特に反応性が高く、さまざまな誘導体につながる置換が可能になります 。 これらの誘導体は、さらなる化学反応に使用するか、ターゲット分子の合成における中間体として使用できます。
生化学研究
生化学では、この化合物は酵素阻害の研究に使用できます。 たとえば、同様の化合物が、強力な酵母サイレン (Sir2p) 阻害剤として使用されてきました 。 この用途は、老化および加齢関連疾患におけるサイレンの役割を理解するために不可欠です。
分析化学
分析化学では、この化合物の誘導体は、標準品または試薬として使用できます。 たとえば、4-tert-ブチル安息香酸は、液体クロマトグラフィー-エレクトロスプレーイオン化質量分析 (LC-ESI-MS) を使用して水サンプル中で決定されました 。 これは、環境分析と品質管理におけるその有用性を示しています。
作用機序
Target of action
Without specific studies, it’s hard to identify the exact targets of “3-Amino-4-(tert-butyl)benzoic acid hydrochloride”. Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of action
Benzoic acid derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways that “3-Amino-4-(tert-butyl)benzoic acid hydrochloride” affects. Benzoic acid derivatives are involved in a variety of biochemical processes, including oxidation and reduction reactions .
Pharmacokinetics
Similar compounds are generally well absorbed in the gastrointestinal tract .
Result of action
Similar compounds have been shown to have antioxidant properties .
生化学分析
Biochemical Properties
3-Amino-4-(tert-butyl)benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, 3-Amino-4-(tert-butyl)benzoic acid hydrochloride can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
The effects of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism. Furthermore, 3-Amino-4-(tert-butyl)benzoic acid hydrochloride can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, 3-Amino-4-(tert-butyl)benzoic acid hydrochloride can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. These interactions can lead to changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-4-(tert-butyl)benzoic acid hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods. This degradation can lead to changes in its biochemical properties and interactions with biomolecules, potentially affecting the outcomes of long-term experiments .
Dosage Effects in Animal Models
The effects of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
3-Amino-4-(tert-butyl)benzoic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance. These interactions can lead to changes in the levels of specific metabolites, impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride can influence its activity and function, as its interactions with biomolecules may vary depending on its cellular localization .
Subcellular Localization
The subcellular localization of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride is essential for elucidating its precise role in cellular processes .
特性
IUPAC Name |
3-amino-4-tert-butylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12;/h4-6H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNBVEVFHFPTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





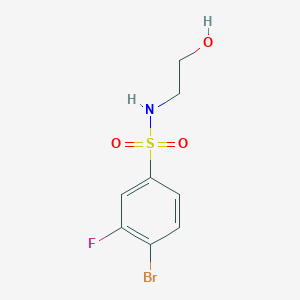


amine](/img/structure/B1448579.png)
